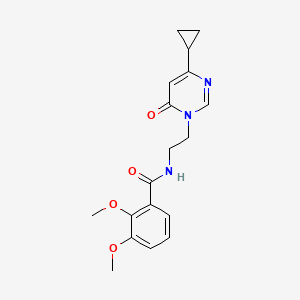

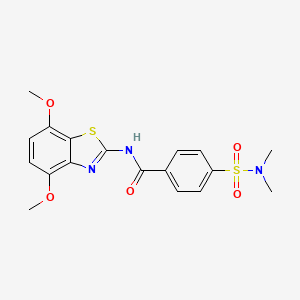

![molecular formula C17H18N6OS B2880148 3-[(2-Oxo-2-piperidin-1-ylethyl)thio]-6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 877635-03-5](/img/structure/B2880148.png)

3-[(2-Oxo-2-piperidin-1-ylethyl)thio]-6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several different functional groups, including a piperidine ring, a triazole ring, and a pyridazine ring . Piperidine is a common motif in many pharmaceuticals and its derivatives have been studied for their potential biological activities . Triazoles and pyridazines are both types of heterocyclic aromatic compounds, which are often used in medicinal chemistry due to their ability to bind to various biological targets .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups .Scientific Research Applications

Antimicrobial Activity

The triazole core of the compound is known for its antimicrobial properties. It can be used to develop new antibacterial and antifungal agents, especially targeting multidrug-resistant strains. The presence of the piperidine and pyridazine groups may enhance the compound’s ability to bind with bacterial enzymes, disrupting their function .

Cancer Research

Triazoles have been studied for their potential use in cancer therapy. This compound, with its complex heterocyclic system, could be investigated for its ability to inhibit cancer cell growth or angiogenesis. Its efficacy in various cancer models, including solid tumors and leukemias, would be a significant area of research .

Neuropharmacology

Given the piperidine moiety’s impact on the central nervous system, this compound could be explored for neuropharmacological applications. It might have potential as a therapeutic agent in treating neurodegenerative diseases or as a neuroprotective agent .

Drug Design and Development

The structural complexity of this compound makes it a valuable scaffold for drug design. It could be modified to create a variety of derivatives with potential pharmacological activities, such as antiepileptic, antidepressant, or antihypertensive drugs .

Antiviral Agents

The triazole group is also associated with antiviral activity. This compound could be part of research efforts to develop novel antiviral drugs that can inhibit viral replication or assembly within host cells .

Enzyme Inhibition

The compound’s ability to interact with enzymes could be harnessed to design enzyme inhibitors. These could be used to study enzyme mechanisms or as part of therapeutic strategies to treat diseases where enzyme regulation is disrupted .

Material Science

In material science, this compound could be used to create new polymers or coatings with unique properties, such as increased durability or specialized conductivity .

Analytical Chemistry

As a reagent, this compound could be used in analytical chemistry to develop new assays or detection methods for biological molecules. Its reactivity with specific enzymes or substrates could be utilized for this purpose .

Mechanism of Action

Future Directions

Future research could involve further exploration of the biological activities of this compound and similar compounds. This could include testing their activity against various biological targets, studying their mechanisms of action, and optimizing their structures for increased activity and reduced side effects .

properties

IUPAC Name |

1-piperidin-1-yl-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6OS/c24-16(22-9-2-1-3-10-22)12-25-17-20-19-15-7-6-14(21-23(15)17)13-5-4-8-18-11-13/h4-8,11H,1-3,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZRQWYEGHFQBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Piperidin-1-yl-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-butyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2880066.png)

![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2880068.png)

![Tert-butyl (3aS,6aR)-2-[(5-chloropyrazin-2-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2880069.png)

![(2,6-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2880070.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2880076.png)

![[3-(Propan-2-yloxy)oxolan-3-yl]methanol](/img/structure/B2880083.png)